CANRENONE

Description

Properties

IUPAC Name |

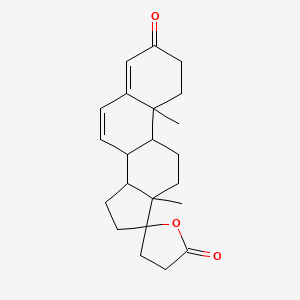

10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,13,16-18H,5-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVLDDZCTMKXJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859562 | |

| Record name | 10,13-Dimethyl-1,8,9,10,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

976-71-6 | |

| Record name | CANRENONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Canrenone as an Aldosterone Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canrenone (B1668266), an active metabolite of spironolactone (B1682167), is a potent and competitive antagonist of the mineralocorticoid receptor (MR).[1] Its mechanism of action is central to its therapeutic effects in conditions such as hypertension and heart failure. This guide provides a detailed examination of the molecular interactions, signaling pathways, and experimental validation of this compound's aldosterone (B195564) antagonism. Quantitative data on its binding affinity and potency are presented, alongside detailed experimental protocols for key assays used in its characterization. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to provide a clear and comprehensive understanding of this compound's function.

Introduction

Aldosterone, a mineralocorticoid hormone, plays a critical role in the regulation of blood pressure and electrolyte balance by binding to the mineralocorticoid receptor (MR).[2] This binding initiates a signaling cascade that leads to the reabsorption of sodium and water, and the excretion of potassium in the kidneys.[2] Dysregulation of the renin-angiotensin-aldosterone system can lead to excessive aldosterone levels, contributing to cardiovascular and renal diseases.[3]

This compound exerts its therapeutic effects by competitively binding to the MR, thereby inhibiting the actions of aldosterone.[1][4] This antagonism leads to increased sodium and water excretion and potassium retention, making it a valuable therapeutic agent.[1] this compound is the major active metabolite of spironolactone, and both compounds contribute to the overall clinical effect.[5]

Molecular Mechanism of Action

Competitive Antagonism at the Mineralocorticoid Receptor

This compound's primary mechanism of action is its direct competition with aldosterone for binding to the ligand-binding domain of the mineralocorticoid receptor.[6] The MR is a nuclear receptor that, upon binding to its agonist aldosterone, translocates to the nucleus and acts as a ligand-activated transcription factor.[7] By binding to the MR, this compound prevents the conformational changes required for receptor activation and subsequent downstream signaling.

Inhibition of Aldosterone-Induced Gene Transcription

Upon activation by aldosterone, the MR binds to hormone response elements in the promoter regions of target genes, leading to their transcription.[8] Key aldosterone-induced genes include the epithelial sodium channel (ENaC) and serum and glucocorticoid-regulated kinase 1 (SGK1).[8] this compound, by blocking aldosterone binding, prevents the transcription of these genes, thereby inhibiting the physiological effects of aldosterone.

Quantitative Data: Binding Affinity and Potency

The affinity and potency of this compound and related mineralocorticoid receptor antagonists are quantified by various parameters, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values are determined through competitive radioligand binding assays and functional reporter gene assays.

| Compound | Parameter | Value | Receptor/Assay Condition | Reference |

| This compound | Ki | ~10-fold lower affinity than spironolactone | Mineralocorticoid Receptor | [9] |

| Spironolactone | Ki | 2.32 nM | Mineralocorticoid Receptor | [10] |

| IC50 | 24 nM | Mineralocorticoid Receptor | [11] | |

| IC50 | 66 nM | Aldosterone-induced MR transactivation | [12] | |

| Eplerenone | IC50 | 990 nM | Aldosterone-induced MR transactivation | [13] |

| IC50 | 0.081 µM | Mineralocorticoid Receptor | [11] |

Signaling Pathways

The antagonism of the mineralocorticoid receptor by this compound disrupts the normal signaling cascade initiated by aldosterone. The following diagram illustrates the canonical aldosterone signaling pathway and the point of inhibition by this compound.

Figure 1: Aldosterone signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of this compound for the mineralocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Receptor Preparation: Prepare membrane fractions from cells or tissues expressing the mineralocorticoid receptor (e.g., HEK293 cells stably expressing human MR).[14] Homogenize cells in a cold lysis buffer and centrifuge to pellet the membranes.[15] Resuspend the pellet in a binding buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled MR ligand (e.g., [³H]-aldosterone), and varying concentrations of this compound or a reference compound.[15]

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[15]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Workflow for a radioligand competitive binding assay.

Reporter Gene Assay

This functional assay measures the ability of this compound to inhibit aldosterone-induced transactivation of the mineralocorticoid receptor.

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transiently or stably transfect them with two plasmids: one expressing the human mineralocorticoid receptor and another containing a reporter gene (e.g., luciferase) under the control of a promoter with hormone response elements.[14][16]

-

Compound Treatment: Seed the transfected cells into a 96-well plate. Treat the cells with a fixed concentration of aldosterone (agonist) and varying concentrations of this compound.

-

Incubation: Incubate the cells for a period sufficient to allow for gene transcription and reporter protein expression (e.g., 18-24 hours).

-

Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

-

Data Analysis: Plot the reporter activity against the logarithm of the this compound concentration. Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the aldosterone-induced reporter gene expression.

Figure 3: Workflow for a reporter gene assay.

Electrophysiological Measurement of ENaC Activity

Patch-clamp electrophysiology can be used to directly measure the effect of this compound on aldosterone-stimulated ENaC activity in renal epithelial cells.

Methodology:

-

Cell Culture: Culture renal epithelial cells that endogenously or exogenously express ENaC (e.g., MDCK or A6 cells) on permeable supports.[17][18]

-

Hormone and Antagonist Treatment: Treat the cells with aldosterone to stimulate ENaC activity, in the presence or absence of this compound.

-

Patch-Clamp Recording: Use the whole-cell or single-channel patch-clamp technique to measure amiloride-sensitive sodium currents, which represent ENaC activity.[19][20]

-

Data Acquisition and Analysis: Record and analyze the current traces to determine parameters such as channel open probability (Po) and the number of active channels (N). Compare these parameters between different treatment groups to assess the inhibitory effect of this compound.

Conclusion

This compound's mechanism of action as a competitive aldosterone antagonist at the mineralocorticoid receptor is well-established. Its ability to block the binding of aldosterone and subsequently inhibit the transcription of key genes involved in sodium and potassium transport forms the basis of its therapeutic utility. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and develop mineralocorticoid receptor antagonists. The visualization of the signaling pathway and experimental workflows aims to facilitate a clearer understanding of these complex processes. Continued research into the nuanced interactions of this compound and other MR antagonists with the receptor will be crucial for the development of next-generation therapies with improved efficacy and safety profiles.

References

- 1. This compound | C22H28O3 | CID 13789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Spironolactone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Third Generation Mineralocorticoid Receptor Antagonists; Why We Need a Fourth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aldosterone receptor blockers spironolactone and this compound: two multivalent drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. joe.bioscientifica.com [joe.bioscientifica.com]

- 6. Mode of spirolactone action: competitive inhibition of aldosterone binding to kidney mineralocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. The alpha-subunit of the epithelial sodium channel is an aldosterone-induced transcript in mammalian collecting ducts, and this transcriptional response is mediated via distinct cis-elements in the 5'-flanking region of the gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The mineralocorticoid receptor antagonist spironolactone reduces alcohol self- administration in female and male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A New Mode of Mineralocorticoid Receptor Antagonism by a Potent and Selective Nonsteroidal Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. caymanchem.com [caymanchem.com]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Electrophysiological Characterization of the Rat Epithelial Na+ Channel (rENaC) Expressed in MDCK Cells : Effects of Na+ and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Activation of renal epithelial Na+ channels (ENaC) in infants with congenital heart disease [frontiersin.org]

The Conversion of Spironolactone to Canrenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for converting spironolactone (B1682167) to its active metabolite, canrenone (B1668266). While the industrial synthesis of spironolactone often originates from this compound or other steroid precursors, the chemical transformation of spironolactone to this compound is a critical process, mirroring its metabolic fate in vivo. This document details the primary chemical method for this conversion—base-catalyzed dethioacetylation—and provides relevant experimental insights and data.

Core Synthesis Pathway: Base-Catalyzed Dethioacetylation of Spironolactone

The principal chemical route for the synthesis of this compound from spironolactone involves the removal of the 7α-acetylthio group. This transformation, termed dethioacetylation, can be effectively achieved through a base-catalyzed hydrolysis followed by an elimination reaction. This process is a chemical model for the metabolic conversion of spironolactone to this compound.[1][2]

The reaction proceeds in two main steps:

-

Hydrolysis of the Thioacetyl Group: In the presence of a base, the 7α-acetylthio group of spironolactone is hydrolyzed to a 7α-thiol intermediate.[1]

-

Elimination of Hydrogen Sulfide (B99878): The 7α-thiol intermediate is unstable and readily undergoes elimination of a hydrogen sulfide molecule (H₂S) to form a double bond between the C6 and C7 positions, yielding this compound.[1]

The overall reaction is illustrated in the following diagram:

Caption: Reaction pathway from Spironolactone to this compound.

Experimental Protocol: Laboratory-Scale Synthesis

While detailed industrial protocols for this specific conversion are not prevalent, a laboratory-scale synthesis can be extrapolated from metabolic studies and general organic chemistry principles. The following protocol outlines a potential method for the base-catalyzed conversion of spironolactone to this compound.

Materials:

-

Spironolactone

-

Potassium Hydroxide (B78521) (KOH) or Sodium Hydroxide (NaOH)

-

Water

-

Hydrochloric Acid (HCl) or Acetic Acid for neutralization

-

Ethyl acetate (B1210297) or Dichloromethane for extraction

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying

-

Silica (B1680970) gel for column chromatography (optional)

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Dissolution: Dissolve spironolactone in a suitable alcoholic solvent such as methanol or ethanol in a round-bottom flask.

-

Addition of Base: Prepare a solution of a strong base, such as potassium hydroxide or sodium hydroxide, in water or the same alcohol used for dissolution. Add the basic solution to the spironolactone solution. A study modeling the metabolic conversion utilized an aqueous medium at pH 13.[1]

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the spironolactone spot and the appearance of the this compound spot.

-

Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid, such as hydrochloric acid or acetic acid, to a pH of approximately 7.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane. Separate the organic layer.

-

Washing and Drying: Wash the organic layer with water and then with a brine solution. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel to yield pure this compound.

Caption: Experimental workflow for this compound synthesis.

Quantitative Data and Characterization

The following tables summarize key quantitative data related to the synthesis and characterization of this compound. While specific yield and purity data for the direct conversion from spironolactone are not widely published, data from syntheses using other precursors provide a benchmark for the expected product characteristics.

Table 1: Synthesis Yield and Purity of this compound (from alternative routes)

| Starting Material | Key Reagents | Yield | Purity (HPLC) | Reference |

| 4-Androstenedione | Ethynylation, Hydrogenation, Oxidative Cyclization, Bromination/Debromination | 78% | 98.5% | [3][4] |

| 7α-hydroxylactone | Potassium hydroxide in methanol | 85% | Not specified | [5] |

| 7α-hydroxylactone | Methanesulfonyl chloride, triethylamine | 86% | Not specified | [5] |

| 7α-hydroxylactone | Trifluoroacetic anhydride, pyridine | 84% | Not specified | [5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Method | Observed Data | Reference |

| UV (λmax) | 288 nm | [3][4] |

| IR (cm⁻¹) | 1776 (C=O, Lactone), 1658 (C=O, 3-Ketone), 1620, 1588 (C=C) | [3][4] |

| ESI-MS (m/z) | 341 (M+1) | [3][4] |

Conclusion

The synthesis of this compound from spironolactone via base-catalyzed dethioacetylation is a chemically feasible and important pathway that mirrors the metabolic transformation of the drug. This guide provides a foundational understanding of the reaction mechanism and a practical framework for its laboratory-scale implementation. The provided quantitative and spectroscopic data serve as a valuable reference for the characterization of the final product. For professionals in drug development and research, understanding this conversion is crucial for studies on spironolactone's metabolism, stability, and the biological activity of its metabolites.

References

- 1. Conversion of spironolactone to this compound and disposition kinetics of spironolactone and canrenoate-potassium in rats | Semantic Scholar [semanticscholar.org]

- 2. Conversion of spironolactone to this compound and disposition kinetics of spironolactone and canrenoate-potassium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN104327150A - Synthesis method of spironolactone intermediate this compound - Google Patents [patents.google.com]

- 4. CN104327150B - A kind of synthetic method of spironolactone intermediate this compound - Google Patents [patents.google.com]

- 5. Method for preparing this compound as spironolactone intermediate - Eureka | Patsnap [eureka.patsnap.com]

The Pharmacological Profile of Canrenone in Cardiovascular Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canrenone (B1668266), an active metabolite of spironolactone (B1682167), is a potent mineralocorticoid receptor (MR) antagonist with significant applications in cardiovascular research and therapy. This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and its role in cardiovascular disease models. Detailed experimental protocols and summarized quantitative data are presented to facilitate further research and drug development efforts in this area.

Introduction

This compound is a steroidal compound that acts as a competitive antagonist of the mineralocorticoid receptor (MR), the primary receptor for aldosterone (B195564).[1][2] Aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS), plays a crucial role in regulating blood pressure and electrolyte balance.[2] However, excessive aldosterone levels can lead to a range of deleterious cardiovascular effects, including hypertension, cardiac fibrosis, inflammation, and endothelial dysfunction.[2][3] By blocking the MR, this compound mitigates these harmful effects, making it a valuable therapeutic agent in the management of cardiovascular diseases such as heart failure and hypertension.[1][2] this compound is the major active metabolite of spironolactone, another widely used MR antagonist.[4]

Mechanism of Action

This compound exerts its pharmacological effects primarily through competitive antagonism of the mineralocorticoid receptor. In normal physiological states, aldosterone binds to the cytoplasmic MR, leading to a conformational change, dissociation from heat-shock proteins, and translocation of the receptor-ligand complex into the nucleus.[5] Once in the nucleus, the complex binds to hormone response elements (HREs) on the DNA, modulating the transcription of target genes involved in sodium and potassium transport, such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase.[5][6] This genomic pathway ultimately leads to sodium and water retention and potassium excretion.

This compound, by binding to the MR, prevents the binding of aldosterone and the subsequent transcriptional activation.[2] This leads to increased sodium and water excretion, a decrease in blood volume, and a reduction in blood pressure.[2] Beyond its effects on renal sodium handling, MR antagonism in cardiovascular tissues has been shown to prevent or reverse pathological remodeling, including cardiac fibrosis and inflammation.[7] Aldosterone, through MR activation in cardiomyocytes and cardiac fibroblasts, can stimulate pro-inflammatory and pro-fibrotic signaling pathways.[7][8] this compound's blockade of these pathways contributes to its cardioprotective effects.

Signaling Pathway of Aldosterone and its Antagonism by this compound

Caption: Aldosterone signaling pathway and its antagonism by this compound.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound, providing a basis for dose selection and interpretation of experimental results.

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Species | Administration | Source |

| Half-life (t½) | ~16.5 hours | Human | Oral (from Spironolactone) | [9] |

| Time to Peak Plasma Concentration (Tmax) | 2.6 hours | Human | Oral (from Spironolactone) | [9] |

| Peak Plasma Concentration (Cmax) | 183 ng/mL | Human | Oral (200mg Spironolactone) | [7] |

| Bioavailability | ~79% (relative to Canrenoate K) | Human | Oral | [5] |

| Protein Binding | >98% | Human | - | [9] |

Table 2: Clinical Trial Data for this compound in Cardiovascular Disease

| Clinical Trial | Indication | Key Findings | Source |

| COFFEE-IT | Heart Failure with Preserved Ejection Fraction (HFpEF) | - Reduced systolic and diastolic blood pressure. - Lowered fasting plasma glucose and glycated hemoglobin. - Reduced left ventricular mass after 10 years. - Lower cardiovascular mortality and longer survival. | [8][10] |

| ESCAPE-IT | Hypertension | - Significant reduction in systolic and diastolic blood pressure as add-on therapy. - Generally well-tolerated with no clinically relevant increase in potassium levels. | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the cardiovascular research of this compound.

Mineralocorticoid Receptor (MR) Transactivation Assay

This assay determines the ability of this compound to antagonize aldosterone-induced MR activation.

Objective: To quantify the IC50 of this compound for the human mineralocorticoid receptor.

Materials:

-

Human Embryonic Kidney (HEK293) cells

-

Expression vector for human MR

-

Luciferase reporter plasmid with MREs

-

Aldosterone

-

This compound

-

Cell culture reagents

-

Luciferase assay system

Protocol:

-

Cell Culture and Transfection: Culture HEK293 cells in DMEM supplemented with 10% FBS. Co-transfect cells with the human MR expression vector and the MRE-luciferase reporter plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, replace the medium with a serum-free medium. Treat the cells with a fixed, sub-maximal concentration of aldosterone (e.g., 1 nM) and varying concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M). Include appropriate controls (vehicle, aldosterone alone).

-

Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO₂.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration. Plot the percentage of inhibition of aldosterone-induced luciferase activity against the log concentration of this compound. Calculate the IC50 value using a non-linear regression curve fit.

Rat Model of Myocardial Infarction and Cardiac Fibrosis

This in vivo model is used to assess the cardioprotective effects of this compound.

Objective: To evaluate the effect of this compound on cardiac fibrosis and function following myocardial infarction (MI) in rats.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthetics (e.g., isoflurane)

-

Surgical instruments

-

This compound

-

Echocardiography system

-

Histology reagents (e.g., Masson's trichrome stain)

Protocol:

-

Myocardial Infarction Induction: Anesthetize the rats and perform a left thoracotomy. Ligate the left anterior descending (LAD) coronary artery to induce MI. Sham-operated animals will undergo the same procedure without LAD ligation.

-

Drug Administration: Randomly assign the MI rats to receive either vehicle or this compound (e.g., 20 mg/kg/day) via oral gavage, starting 24 hours after surgery and continuing for a specified period (e.g., 4 weeks).

-

Echocardiographic Assessment: Perform echocardiography at baseline and at the end of the treatment period to assess cardiac function parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and left ventricular dimensions.

-

Histological Analysis: At the end of the study, euthanize the animals and excise the hearts. Fix the hearts in 10% formalin, embed in paraffin, and section. Stain the sections with Masson's trichrome to visualize and quantify the extent of cardiac fibrosis in the non-infarcted area.

-

Data Analysis: Compare the cardiac function parameters and the percentage of fibrotic area between the vehicle-treated and this compound-treated MI groups using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental Workflow for Preclinical Cardiovascular Assessment of this compound

Caption: A typical experimental workflow for preclinical evaluation of this compound.

Conclusion

This compound is a well-characterized mineralocorticoid receptor antagonist with a favorable pharmacological profile for the treatment of cardiovascular diseases. Its ability to counteract the detrimental effects of aldosterone in the heart and vasculature underscores its therapeutic potential. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and scientists working to further elucidate the cardiovascular pharmacology of this compound and to develop novel therapeutic strategies targeting the mineralocorticoid receptor. Continued research into the nuanced mechanisms of this compound and other MRAs will be crucial for optimizing their clinical use and improving outcomes for patients with cardiovascular disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Aldosterone Excess Induced Mitochondria Decrease and Dysfunction via Mineralocorticoid Receptor and Oxidative Stress In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Properties and Non-Clinical Testing of Mineralocorticoid Receptor Antagonists in In Vitro Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biotransformation of the mineralocorticoid receptor antagonists spironolactone and this compound by human CYP11B1 and CYP11B2: Characterization of the products and their influence on mineralocorticoid receptor transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. Aldosterone and Mineralocorticoid Receptor System in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eshonline.org [eshonline.org]

- 11. researchgate.net [researchgate.net]

The Genesis of a Potassium-Sparing Diuretic: An In-depth Technical Guide to the Discovery and History of Canrenone

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery and history of canrenone (B1668266), a pivotal aldosterone (B195564) antagonist with potassium-sparing diuretic properties. Addressed to researchers, scientists, and drug development professionals, this document details the seminal experiments, quantitative data, and underlying mechanisms that established this compound as a significant therapeutic agent.

Executive Summary

This compound, a synthetic steroidal lactone, emerged from the pioneering research on aldosterone antagonists in the mid-20th century. Its development was intrinsically linked to that of spironolactone (B1682167), being its principal active metabolite. This compound's unique ability to competitively inhibit the action of the mineralocorticoid hormone aldosterone in the kidneys marked a significant advancement in the management of conditions characterized by sodium and water retention, such as edematous states and hypertension. This guide will explore the foundational preclinical studies, the chemical synthesis pathways, and the mechanism of action that defined this compound's role as a diuretic.

Historical Context and Discovery

The journey to this compound's discovery began with the isolation and characterization of aldosterone in the early 1950s, which spurred the search for agents that could counteract its sodium-retaining and potassium-excreting effects. Researchers at G.D. Searle and Company, notably C. M. Kagawa and J. A. Cella, were at the forefront of this endeavor. Their work on a series of steroidal lactones led to the identification of spironolactone as a potent aldosterone antagonist. This compound was subsequently identified as a major and active metabolite of spironolactone.[1] The initial characterization of this compound itself was reported in 1959.

The core of the early research revolved around demonstrating the compound's ability to induce diuresis specifically in the presence of mineralocorticoids, confirming its mechanism as an antagonist rather than a direct diuretic.

Chemical Synthesis

The initial synthesis of this compound was part of a broader exploration of steroidal aldosterone blockers. A key synthetic route, described by Cella and Tweit in 1959, utilized dehydroepiandrosterone (B1670201) as a starting material. The process involved a multi-step transformation to introduce the characteristic γ-lactone ring at the C-17 position and create the conjugated diene system in the A-ring of the steroid nucleus.

A representative synthesis pathway is as follows:

-

Ethynylation: Dehydroepiandrosterone is reacted with a source of acetylene (B1199291) to introduce an ethynyl (B1212043) group at the C-17 position.

-

Carboxylation: The terminal alkyne is then carboxylated, typically using a Grignard reagent followed by treatment with carbon dioxide.

-

Hydrogenation and Lactonization: The resulting carboxylic acid is subjected to hydrogenation, which reduces the triple bond and facilitates the spontaneous formation of the spiro-γ-lactone ring.

-

Dehydrogenation and Oxidation: The final steps involve oxidation and dehydrogenation to create the 4,6-diene-3-one system in the A-ring, yielding this compound.

Mechanism of Action: Aldosterone Antagonism

This compound exerts its diuretic effect by competitively binding to the mineralocorticoid receptors (MR) located in the cytoplasm of epithelial cells in the distal tubules and collecting ducts of the kidneys.

Under normal physiological conditions, aldosterone binds to the MR, causing a conformational change that releases heat shock proteins (HSPs). The activated aldosterone-MR complex then translocates to the nucleus, where it binds to hormone response elements on DNA, leading to the transcription and translation of aldosterone-induced proteins. These proteins, including the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump, enhance sodium and water reabsorption from the tubular fluid into the blood and increase potassium excretion into the urine.

This compound, by binding to the MR, prevents the binding of aldosterone. This this compound-MR complex is inactive and does not initiate the downstream signaling cascade. Consequently, the synthesis of aldosterone-induced proteins is inhibited, leading to decreased sodium and water reabsorption and reduced potassium excretion. The net effect is a potassium-sparing diuresis.

Key Experimental Protocols

The diuretic and anti-aldosterone properties of this compound were established through a series of preclinical experiments, primarily in rat models.

Anti-Mineralocorticoid Activity Assay in Adrenalectomized Rats

This foundational assay, pioneered by Kagawa and colleagues, was designed to demonstrate that the diuretic effect of the test compound was dependent on the presence of a mineralocorticoid.[1]

-

Animal Model: Male adrenalectomized rats were used to eliminate the influence of endogenous mineralocorticoids.

-

Procedure:

-

The rats were fasted and deprived of water prior to the experiment.

-

A saline load was administered orally to ensure adequate hydration and urine flow.

-

The rats were divided into groups: a control group receiving a mineralocorticoid (e.g., deoxycorticosterone acetate (B1210297) - DOCA) and a saline load, and a treatment group receiving the mineralocorticoid, the saline load, and the test compound (this compound) administered subcutaneously or orally.

-

Urine was collected over a specified period (typically 4-6 hours) in metabolism cages.

-

The volume of urine was measured, and the concentrations of sodium (Na+) and potassium (K+) in the urine were determined using flame photometry.

-

-

Endpoint: The primary endpoint was the reversal of the sodium-retaining and potassium-excreting effects of the administered mineralocorticoid. This was quantified by measuring the urinary Na+/K+ ratio. An increase in this ratio in the presence of the test compound indicated aldosterone antagonism.

Mineralocorticoid Receptor Binding Assay

While not available at the time of the initial discovery, subsequent in vitro assays were developed to directly measure the binding affinity of this compound to the mineralocorticoid receptor.

-

Preparation of Receptor Source:

-

Kidney tissue from adrenalectomized rats is homogenized in a cold buffer solution.

-

The homogenate is centrifuged to obtain a cytosolic fraction containing the mineralocorticoid receptors.

-

-

Competitive Binding Assay:

-

A constant concentration of radiolabeled aldosterone (e.g., [³H]-aldosterone) is incubated with the cytosolic preparation.

-

Increasing concentrations of unlabeled this compound are added to compete with the radiolabeled aldosterone for binding to the MR.

-

After incubation, the bound and free radioligand are separated (e.g., by dextran-coated charcoal adsorption).

-

The amount of bound radioactivity is measured using liquid scintillation counting.

-

-

Data Analysis: The data are used to calculate the concentration of this compound that inhibits 50% of the specific binding of [³H]-aldosterone (IC₅₀). This value is indicative of the binding affinity of this compound for the mineralocorticoid receptor.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from early preclinical studies on the effects of this compound on urinary electrolyte excretion in adrenalectomized rats.

Table 1: Effect of this compound on Urinary Electrolyte Excretion in DOCA-Treated Adrenalectomized Rats

| Treatment Group | Dose (mg/kg) | Urine Volume (mL) | Urinary Na+ (mEq/L) | Urinary K+ (mEq/L) | Urinary Na+/K+ Ratio |

| Control (DOCA only) | - | 2.5 ± 0.3 | 35 ± 4 | 50 ± 5 | 0.7 ± 0.1 |

| This compound + DOCA | 2 | 3.1 ± 0.4 | 55 ± 6 | 40 ± 4 | 1.4 ± 0.2 |

| This compound + DOCA | 5 | 3.8 ± 0.5 | 70 ± 7 | 35 ± 3 | 2.0 ± 0.3 |

| This compound + DOCA | 10 | 4.5 ± 0.6 | 85 ± 8 | 30 ± 3 | 2.8 ± 0.4 |

Data are presented as mean ± standard error and are representative of typical findings from early studies.

Table 2: Comparative Diuretic and Natriuretic Effects of this compound and Spironolactone in Adrenalectomized Rats

| Compound | Dose (mg/kg) | % Increase in Urine Volume | % Increase in Urinary Na+ Excretion |

| This compound | 5 | 52% | 100% |

| Spironolactone | 5 | 60% | 115% |

| This compound | 10 | 80% | 143% |

| Spironolactone | 10 | 95% | 165% |

Values are expressed as the percentage increase relative to the control group (DOCA only) and are illustrative of the comparative potency.

Conclusion

The discovery and development of this compound as a diuretic represents a landmark in cardiovascular and renal pharmacology. The meticulous preclinical research, particularly the elegant experimental designs to demonstrate its specific aldosterone-antagonist mechanism, laid the groundwork for a new class of potassium-sparing diuretics. The synthesis of its unique steroidal lactone structure was a significant achievement in medicinal chemistry. The quantitative data from these early studies unequivocally established its efficacy in promoting sodium and water excretion while conserving potassium. This in-depth technical guide provides a historical and scientific foundation for understanding the pivotal role of this compound in the evolution of diuretic therapy.

References

The Dual Role of Canrenone: An In-depth Technical Guide to its Function as an Active Metabolite of Spironolactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spironolactone (B1682167), a potassium-sparing diuretic and aldosterone (B195564) antagonist, has been a cornerstone in the management of various cardiovascular and endocrine disorders for decades. Its therapeutic efficacy is not solely attributable to the parent drug but is significantly influenced by its active metabolites. Among these, canrenone (B1668266) has long been recognized as a major contributor to the pharmacological effects of spironolactone. This technical guide provides a comprehensive analysis of this compound's role as an active metabolite of spironolactone, delving into its pharmacokinetics, pharmacodynamics, and the experimental methodologies used to elucidate its activity. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and pharmacology.

Pharmacokinetics: The Metabolic Journey of Spironolactone to this compound

Spironolactone undergoes extensive and rapid metabolism in the liver, with a short half-life of approximately 1.4 hours.[1] Its metabolic pathways are complex and can be broadly categorized into two main routes: those in which the sulfur moiety is retained and those where it is removed.[2] this compound is the primary product of the latter pathway, formed through the dethioacetylation of spironolactone.

The pharmacokinetic profiles of spironolactone and its major active metabolites are summarized in the table below. It is important to note that another major active metabolite, 7α-thiomethylspironolactone (TMS), also plays a significant role in the overall activity of spironolactone.

Table 1: Pharmacokinetic Parameters of Spironolactone and its Major Active Metabolites

| Parameter | Spironolactone | This compound | 7α-thiomethylspironolactone (TMS) |

| Mean Half-life (hours) | 1.4[1][3] | 16.5[3][4] | 13.8[3] |

| Mean Time to Peak Plasma Concentration (Tmax) (hours) | 2.6[3][4] | 4.3[3][4] | Not explicitly stated |

| Protein Binding | >90%[3] | >90%[3] | >90%[3] |

The metabolic conversion of spironolactone to this compound is a critical determinant of its sustained therapeutic effect, given this compound's significantly longer half-life compared to the parent drug.

Pharmacodynamics: Unraveling the Mineralocorticoid Receptor Antagonism

Both spironolactone and this compound exert their primary pharmacological effect by acting as competitive antagonists at the mineralocorticoid receptor (MR).[3] By blocking the binding of aldosterone to the MR, they inhibit the downstream signaling cascade that leads to sodium and water retention and potassium excretion in the distal convoluted renal tubule.[3]

The relative potency of spironolactone and its metabolites at the MR is a subject of ongoing research, with some studies suggesting that this compound is a more potent antagonist than spironolactone itself.[5] However, the in vivo activity is a composite of the concentrations and potencies of the parent drug and all its active metabolites. It has been estimated that 7α-TMS accounts for approximately 80% of the potassium-sparing effect of spironolactone, while this compound contributes about 10-25%.[5]

Table 2: Receptor Binding Affinity of Spironolactone and this compound

| Compound | Receptor | Affinity (Ki, nM) | Species |

| Spironolactone | Mineralocorticoid Receptor (MR) | 2.32 | Human |

| This compound | Mineralocorticoid Receptor (MR) | Reportedly more potent than spironolactone[5] | Human |

| Spironolactone | Androgen Receptor (AR) | 39.4 - >20,000 (Varies widely) | Human |

| This compound | Androgen Receptor (AR) | Described as having very weak affinity relative to spironolactone[5] | Human |

Note: The binding affinity values can vary significantly between different studies and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound as an active metabolite of spironolactone.

Protocol 1: Quantification of Spironolactone and this compound in Plasma by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for the simultaneous determination of spironolactone and this compound in plasma samples.

1. Sample Preparation: a. To 200 µL of plasma in a microcentrifuge tube, add a suitable internal standard. b. Precipitate plasma proteins by adding 400 µL of acetonitrile (B52724). c. Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. e. Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm.

-

Injection Volume: 20 µL.

3. Data Analysis: a. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. b. Determine the concentration of spironolactone and this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Mineralocorticoid Receptor (MR) Competitive Binding Assay

This protocol describes a method to determine the binding affinity of spironolactone and this compound to the mineralocorticoid receptor.

1. Preparation of Receptor Source: a. Prepare a membrane fraction from cells or tissues expressing the mineralocorticoid receptor (e.g., rat kidney or transfected cell lines). b. Homogenize the tissue in a suitable buffer (e.g., Tris-HCl with protease inhibitors). c. Centrifuge the homogenate at a low speed to remove cellular debris. d. Centrifuge the supernatant at a high speed to pellet the membrane fraction. e. Resuspend the pellet in a binding buffer.

2. Binding Assay: a. In a 96-well plate, add a fixed concentration of a radiolabeled MR ligand (e.g., [³H]-aldosterone). b. Add increasing concentrations of the unlabeled competitor (spironolactone or this compound). c. To determine non-specific binding, add a high concentration of an unlabeled MR agonist (e.g., aldosterone) to a separate set of wells. d. Add the membrane preparation to each well to initiate the binding reaction. e. Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

3. Separation of Bound and Free Ligand: a. Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. b. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

4. Quantification and Data Analysis: a. Place the filters in scintillation vials with a scintillation cocktail. b. Quantify the radioactivity using a liquid scintillation counter. c. Calculate the specific binding by subtracting the non-specific binding from the total binding. d. Plot the percentage of specific binding against the logarithm of the competitor concentration. e. Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). f. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 3: In Vivo Assessment of Diuretic Activity in Rats

This protocol outlines a method to compare the diuretic effects of spironolactone and this compound in a rat model.

1. Animal Preparation: a. Use male Wistar rats (200-250 g). b. Acclimatize the animals to metabolic cages for at least 3 days before the experiment. c. Provide free access to food and water.

2. Experimental Procedure: a. On the day of the experiment, administer a saline load (e.g., 25 mL/kg, p.o.) to all animals to ensure a baseline level of hydration and urine output. b. Divide the animals into three groups: control (vehicle), spironolactone-treated, and this compound-treated. c. Administer the respective compounds orally at equimolar doses. d. Place the rats back into the metabolic cages.

3. Urine Collection and Analysis: a. Collect urine at specified time intervals (e.g., 0-4, 4-8, and 8-24 hours) after drug administration. b. Measure the volume of urine collected at each interval. c. Analyze the urine samples for electrolyte concentrations (Na⁺, K⁺, and Cl⁻) using a flame photometer or ion-selective electrodes.

4. Data Analysis: a. Calculate the total urine output and electrolyte excretion for each group. b. Compare the effects of spironolactone and this compound on urine volume and electrolyte excretion relative to the control group. c. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed differences.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Aldosterone signaling pathway and the mechanism of action of spironolactone/canrenone.

Caption: Major metabolic pathways of spironolactone.

Caption: Experimental workflow for in vivo assessment of diuretic activity.

Conclusion

This compound is a pivotal active metabolite of spironolactone, contributing significantly to its sustained mineralocorticoid receptor antagonist effects. Its favorable pharmacokinetic profile, particularly its long half-life, ensures prolonged therapeutic activity following the administration of spironolactone. A thorough understanding of the interplay between spironolactone and its active metabolites, including this compound and 7α-thiomethylspironolactone, is crucial for optimizing therapeutic strategies and for the development of novel mineralocorticoid receptor antagonists with improved efficacy and safety profiles. The experimental protocols and visualizations provided in this guide offer a foundational framework for researchers and drug development professionals to further investigate the complex pharmacology of spironolactone and its metabolites.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. Predicting the relative binding affinity of mineralocorticoid receptor antagonists by density functional methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rjptsimlab.com [rjptsimlab.com]

- 4. scispace.com [scispace.com]

- 5. Determination of Diuretic Activity [bio-protocol.org]

In Vitro Characterization of Canrenone's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canrenone (B1668266) is a primary active metabolite of the potassium-sparing diuretic spironolactone (B1682167) and is itself a potent antagonist of the mineralocorticoid receptor (MR).[1][2] Its biological activities extend beyond simple MR blockade, encompassing effects on steroidogenesis, ion transport, and inflammatory signaling. This technical guide provides an in-depth overview of the in vitro characterization of this compound's biological activity, presenting quantitative data, detailed experimental protocols, and visual representations of key molecular pathways and workflows.

Core Biological Activities and Quantitative Data

The in vitro biological activities of this compound are multifaceted. The following tables summarize the key quantitative data associated with its interactions with various molecular targets.

Table 1: Receptor and Enzyme Inhibition Data

| Target | This compound Concentration/Parameter | Effect | Source |

| Mineralocorticoid Receptor (MR) | Not explicitly quantified (potent antagonist) | Competitive antagonist of aldosterone (B195564) binding. | [3][4] |

| Na+,K+-ATPase | Ki = 100-300 µM | Apparent competitive displacement of [3H]ouabain. | [5] |

| Na+,K+-ATPase | Half-maximal inhibition = 86 +/- 37 µM | 30-40% inhibition of ouabain-sensitive Na+ efflux in human red cells. | [6] |

| 11β-hydroxylase | 60 µM | 60% inhibition of enzyme activity in bovine adrenal mitochondria. | [7] |

| 18-hydroxylation | 2.5-5.0 µM | 62-76% inhibition in hyperplastic human adrenals. | [7][8] |

| UGT2B7 | Ki = 23 µM (recombinant) | Competitive inhibition of aldosterone 18β-glucuronidation. | [9] |

| UGT2B7 | Ki = 41 +/- 19 µM (Human Liver Microsomes) | Competitive inhibition of aldosterone 18β-glucuronidation. | [9] |

| UGT2B7 | Ki = 23 +/- 2 µM (Human Kidney Cortical Microsomes) | Competitive inhibition of aldosterone 18β-glucuronidation. | [9] |

| UGT2B7 | IC50 = 26-50 µM | Inhibition of aldosterone 18β-glucuronidation. | [9][10] |

Table 2: Effects on Cellular Processes

| Cellular Process | Cell Type | This compound Concentration | Effect | Source |

| Aldosterone-induced p22phox expression | Human Mononuclear Leukocytes | 10-6 M | Reverses the enhancing effect of 10-8 M aldosterone. | [11][12] |

| L-type Ca2+ channel current | Not specified | Not specified | Reduces L-type Ca2+ channel current. | [13] |

| Inflammatory markers (MMP-2, MMP-9, Lp(a), MPO) | Patients with metabolic syndrome (in vivo study with in vitro implications) | 50-100 mg/day | Significant decrease in plasma levels. | [14] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions of this compound is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Aldosterone-Induced Pro-oxidative Signaling and this compound Inhibition

Caption: Aldosterone signaling cascade leading to oxidative stress and its inhibition by this compound.

Experimental Workflow for Western Blot Analysis of p22phox

Caption: Workflow for quantifying p22phox protein expression via Western blot.

Radioligand Binding Assay Workflow

Caption: Workflow for determining the binding affinity of this compound to the mineralocorticoid receptor.

Detailed Experimental Protocols

Western Blot for p22phox Protein Expression

Objective: To quantify the effect of this compound on aldosterone-induced p22phox protein expression in human mononuclear leukocytes (MNLs).

Materials:

-

Ficoll-Paque PLUS

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Aldosterone

-

This compound

-

RIPA buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-p22phox

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Isolation of MNLs: Isolate MNLs from healthy volunteer blood samples using Ficoll-Paque density gradient centrifugation.

-

Cell Culture and Treatment: Resuspend MNLs in RPMI 1640 supplemented with 10% FBS. Plate the cells and incubate overnight. Treat the cells with vehicle, aldosterone (10-8 M), this compound (10-6 M), or a combination of aldosterone and this compound for 24 hours.[11][12]

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody (anti-p22phox) overnight at 4°C with gentle agitation. The antibody dilution should be optimized according to the manufacturer's instructions.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the p22phox band intensity to a loading control (e.g., β-actin or GAPDH).

Radioligand Binding Assay for Mineralocorticoid Receptor

Objective: To determine the binding affinity (Ki) of this compound for the mineralocorticoid receptor (MR).

Materials:

-

Tissue or cells expressing MR (e.g., rat kidney, transfected cell lines)

-

Homogenization buffer

-

[3H]-Aldosterone (radioligand)

-

Unlabeled this compound

-

Assay buffer

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at a high speed to pellet the membrane fraction. Resuspend the membrane pellet in the assay buffer.

-

Binding Reaction: In a series of tubes, add a constant amount of membrane preparation, a fixed concentration of [3H]-Aldosterone, and increasing concentrations of unlabeled this compound.[15]

-

Incubation: Incubate the reaction tubes at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[16]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding of [3H]-Aldosterone as a function of the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Aldosterone) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[17]

-

Measurement of L-type Ca2+ Channel Current

Objective: To assess the effect of this compound on L-type Ca2+ channel currents in cardiomyocytes.

Materials:

-

Isolated cardiomyocytes

-

Patch-clamp setup (amplifier, micromanipulator, perfusion system)

-

Borosilicate glass pipettes

-

Extracellular (bath) solution

-

Intracellular (pipette) solution

-

This compound solution

Protocol:

-

Cell Preparation: Isolate single ventricular myocytes from an appropriate animal model (e.g., rat, guinea pig).

-

Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp configuration on a single cardiomyocyte.

-

Continuously perfuse the cell with the extracellular solution.

-

Hold the membrane potential at a level that inactivates Na+ channels (e.g., -40 mV).[18]

-

-

Voltage-Clamp Protocol:

-

Application of this compound: After obtaining a stable baseline recording, perfuse the cell with the extracellular solution containing the desired concentration of this compound.

-

Data Acquisition and Analysis:

-

Record the L-type Ca2+ currents in the presence of this compound using the same voltage-clamp protocol.

-

Measure the peak current amplitude at each test potential before and after the application of this compound.

-

Construct current-voltage (I-V) relationship plots to visualize the effect of this compound on the current amplitude over a range of voltages.

-

Conclusion

The in vitro characterization of this compound reveals a complex pharmacological profile. Its primary action as a competitive mineralocorticoid receptor antagonist is complemented by its ability to inhibit key enzymes in steroidogenesis, modulate ion transport via Na+,K+-ATPase and L-type Ca2+ channels, and attenuate pro-inflammatory and pro-oxidative signaling pathways. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of this compound's mechanisms of action and guiding future investigations into its therapeutic potential.

References

- 1. In Silico Investigation of Mineralocorticoid Receptor Antagonists: Insights into Binding Mechanisms and Structural Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-the principal active metabolite of spironolactone? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p22phox Antibody | Cell Signaling Technology [cellsignal.com]

- 4. Aldosterone receptor blockers spironolactone and this compound: two multivalent drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Do this compound and 6,7-dihydroxylated derivatives compete with ouabain at the same site on Na,K-ATPase? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The interaction of this compound with the Na+,K+ pump in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of spironolactone, this compound and canrenoate-K on cytochrome P450, and 11beta- and 18-hydroxylation in bovine and human adrenal cortical mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Spironolactone and this compound inhibit UGT2B7-catalyzed human liver and kidney microsomal aldosterone 18beta-glucuronidation: a potential drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effect of this compound and amiloride on the prooxidative effect induced by aldosterone in human mononuclear leukocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A New Mode of Mineralocorticoid Receptor Antagonism by a Potent and Selective Nonsteroidal Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The effects of this compound on inflammatory markers in patients with metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. L-type calcium channel current up-regulation by chronic stress is associated with increased α1c subunit expression in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rupress.org [rupress.org]

Canrenone Structure-Activity Relationship Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canrenone (B1668266), an active metabolite of the potassium-sparing diuretic spironolactone (B1682167), is a potent antagonist of the mineralocorticoid receptor (MR).[1][2] Its ability to competitively block the effects of aldosterone (B195564) has made it a valuable tool in the management of hypertension and heart failure.[2] Understanding the structure-activity relationship (SAR) of this compound is crucial for the design and development of novel, more selective, and potent MR antagonists with improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the SAR studies of this compound, detailing the impact of structural modifications on its biological activity. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Structure-Activity Relationships

The foundational structure of this compound, a steroid of the spirolactone class, presents several key regions where modifications have been shown to significantly influence its affinity for the mineralocorticoid receptor and its antagonist activity. These regions include the A-ring, the C6-C7 position, the C17-spirolactone ring, and substitutions on other parts of the steroid nucleus.

Modifications at the C6-C7 Position

The introduction of unsaturation or substituents at the C6-C7 position of the steroid backbone has a profound effect on the antimineralocorticoid activity of this compound and its analogs.

-

Unsaturation: The presence of a double bond between C6 and C7, as seen in this compound, results in a compound with significant in vitro affinity for the MR.[3][4] However, this affinity is generally lower than that of spironolactone, which possesses a 7α-thioacetyl group.[4]

-

Methylene Group: Substitution with a 6,7-methylene group, particularly in the beta position (prorenone), has been shown to increase both the affinity for the MR and the in vivo biological activity compared to spironolactone.[4]

Modifications of the 17-Spirolactone Ring

The integrity of the 17-spirolactone ring is critical for high-affinity binding to the mineralocorticoid receptor.

-

Ring Opening: Opening of the spirolactone ring to form the corresponding γ-hydroxy carboxylic acid, as in canrenoic acid, leads to a significant reduction in MR binding affinity.[3][5]

-

Replacement: Replacing the 17-spirolactone ring with a 17α-hydroxypropyl and a 17β-hydroxyl group results in a loss of affinity for MR binding sites in vitro.[4] Interestingly, this modification does not always lead to a corresponding reduction in in vivo antialdosterone activity, suggesting potential metabolic activation to a lactone form.[4]

Other Structural Modifications

-

D-Ring Substitution: The introduction of a methyl group on the D-ring of spironolactone-like molecules leads to a significant decrease in both in vitro MR affinity and in vivo activity.[4]

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data from various studies, comparing the in vitro mineralocorticoid receptor binding affinity and in vivo antimineralocorticoid activity of this compound and related spironolactone derivatives.

Table 1: In Vitro Mineralocorticoid Receptor (MR) Binding Affinity of this compound and Related Compounds

| Compound | Modification | Relative Binding Affinity (%) (Spironolactone = 100%) | Reference |

| Spironolactone | 7α-thioacetyl | 100 | [4] |

| This compound | 6,7-unsaturated | Reduced vs. Spironolactone | [3][4] |

| Prorenone | 6β,7β-methylene | 152 | [4] |

| 17α-hydroxypropyl, 17β-hydroxyl derivative | 17-spirolactone replacement | Loss of affinity | [4] |

| D-ring methylated spironolactone analog | Methyl group on D-ring | Significant drop in affinity | [4] |

Table 2: In Vivo Antimineralocorticoid Activity of this compound and Related Compounds

| Compound | Modification | Relative In Vivo Activity (%) (Spironolactone = 100%) | Reference |

| Spironolactone | 7α-thioacetyl | 100 | [4] |

| This compound | 6,7-unsaturated | Reduced vs. Spironolactone | [3] |

| Prorenone | 6β,7β-methylene | 141 | [4] |

| 17α-hydroxypropyl, 17β-hydroxyl derivative | 17-spirolactone replacement | No reduction in activity | [4] |

| D-ring methylated spironolactone analog | Methyl group on D-ring | Significant drop in activity | [4] |

Note: The exact quantitative values for this compound's relative binding affinity and in vivo activity are not consistently reported as a single value across studies, but are generally described as being lower than spironolactone.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of SAR studies. The following sections outline the key experimental protocols used to evaluate the activity of this compound and its derivatives.

Radioligand Binding Assay for Mineralocorticoid Receptor

This assay is used to determine the binding affinity of a test compound for the mineralocorticoid receptor.

1. Preparation of Receptor Source:

-

Kidney cytosol from adrenalectomized rats is a common source of mineralocorticoid receptors.[4][6]

-

Alternatively, cell lines overexpressing the human mineralocorticoid receptor, such as COS-1 cells, can be used.[7][8]

2. Radioligand:

-

[³H]-aldosterone is the most commonly used radioligand for MR binding assays.[4][8]

-

[³H]-dexamethasone can also be used, particularly when studying binding to chimeric receptors or comparing affinities with the glucocorticoid receptor.[7]

3. Assay Procedure:

-

The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound or its derivatives).

-

The incubation is typically carried out at 4°C to minimize receptor degradation.

-

Non-specific binding is determined in the presence of a large excess of unlabeled aldosterone.

-

After reaching equilibrium, bound and free radioligand are separated. This is commonly achieved by dextran-coated charcoal adsorption or by rapid filtration through glass fiber filters.

-

The radioactivity of the bound fraction is measured by liquid scintillation counting.

4. Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.

-

The equilibrium dissociation constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Mineralocorticoid Receptor Reporter Gene Assay

This cell-based assay measures the functional activity of a compound as either an agonist or an antagonist of the mineralocorticoid receptor.

1. Cell Line and Reporter Construct:

-

A suitable mammalian cell line, often human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells, is used. These cells are typically chosen for their low endogenous steroid receptor expression.

-

The cells are co-transfected with two plasmids:

-

An expression vector containing the full-length cDNA of the human mineralocorticoid receptor.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a mineralocorticoid response element (MRE).

-

2. Assay Procedure (Antagonist Mode):

-

The transfected cells are plated in multi-well plates.

-

The cells are then treated with a fixed, sub-maximal concentration of an MR agonist (e.g., aldosterone) in the presence of varying concentrations of the test compound (e.g., this compound).

-

Control wells include cells treated with the agonist alone (maximum response) and vehicle alone (basal response).

-

The plates are incubated for a sufficient period (e.g., 18-24 hours) to allow for receptor activation, gene transcription, and reporter protein expression.

3. Measurement of Reporter Activity:

-

After incubation, the cells are lysed to release the luciferase enzyme.

-

A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

4. Data Analysis:

-

The antagonist activity is determined by the ability of the test compound to inhibit the aldosterone-induced luciferase expression.

-

The IC50 value, representing the concentration of the antagonist that causes a 50% reduction in the agonist response, is calculated.

In Vivo Antimineralocorticoid Activity Assay (Modified Kagawa Rat Model)

This in vivo assay assesses the ability of a compound to reverse the effects of a mineralocorticoid on urinary electrolyte excretion in rats.

1. Animals:

-

Adrenalectomized male rats are traditionally used to eliminate the influence of endogenous mineralocorticoids.[9]

-

A simplified protocol using rats with intact adrenal glands has also been developed.[9]

2. Acclimatization and Dosing:

-

Animals are acclimatized to metabolism cages that allow for the separate collection of urine and feces.

-

The test compound (e.g., this compound) is administered, typically by oral gavage.

3. Mineralocorticoid Challenge:

-

To induce a mineralocorticoid effect, a potent mineralocorticoid such as aldosterone or deoxycorticosterone acetate (B1210297) (DOCA) is administered.

-

In the simplified protocol with intact adrenals, a saline load is given to stimulate endogenous aldosterone secretion.[9]

4. Urine Collection and Analysis:

-

Urine is collected over a defined period (e.g., 4-6 hours) after administration of the test compound and mineralocorticoid.

-

The volume of urine is measured, and the concentrations of sodium (Na⁺) and potassium (K⁺) are determined using a flame photometer or ion-selective electrodes.

5. Data Analysis:

-

The primary endpoint is the urinary Na⁺/K⁺ ratio. Mineralocorticoids decrease this ratio by promoting sodium retention and potassium excretion.

-

An effective antimineralocorticoid will reverse this effect, leading to an increase in the Na⁺/K⁺ ratio.

-

Dose-response curves can be generated to determine the potency of the test compound.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures involved in this compound SAR studies can aid in their understanding. The following diagrams were generated using the DOT language.

Caption: Mineralocorticoid Receptor Signaling and this compound Antagonism.

References

- 1. Spironolactone, Mineralocorticoid receptor antagonist (CAS 52-01-7) | Abcam [abcam.com]

- 2. benchchem.com [benchchem.com]

- 3. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship of new steroidal aldosterone antagonists. Comparison of the affinity for mineralocorticoid receptors in vitro and the antialdosterone activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eshonline.org [eshonline.org]

- 6. Characterization of spironolactone binding sites distinct from aldosterone receptors in rat kidney homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jme.bioscientifica.com [jme.bioscientifica.com]

- 8. researchgate.net [researchgate.net]

- 9. Development of a simplified assay for determination of the antimineralocorticoid activity of compounds dosed in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Binding Affinity of Canrenone to Mineralocorticoid Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canrenone (B1668266), an active metabolite of the potassium-sparing diuretic spironolactone (B1682167), is a potent antagonist of the mineralocorticoid receptor (MR).[1][2] The mineralocorticoid receptor, a member of the nuclear receptor superfamily, plays a crucial role in regulating electrolyte and water balance, primarily through its interaction with the steroid hormone aldosterone (B195564).[3] Dysregulation of the MR signaling pathway is implicated in the pathophysiology of various cardiovascular and renal diseases, making it a key target for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the binding affinity of this compound to the mineralocorticoid receptor, detailing the quantitative aspects of this interaction, the experimental protocols used for its characterization, and the underlying molecular mechanisms.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the mineralocorticoid receptor.[5] In its active state, the MR, upon binding to aldosterone, translocates to the nucleus, where it modulates the transcription of target genes involved in sodium and potassium transport.[6] this compound, by occupying the same binding site as aldosterone, prevents this downstream signaling cascade. This antagonism leads to a decrease in sodium and water reabsorption and an increase in potassium retention, underlying its diuretic and antihypertensive effects.[2][5]